Ledismase

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ledismase is a peptide compound with the molecular formula C679H1083N203O224S4 and a molecular weight of 15802.35.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ledismase involves the recombinant expression of its peptide sequence in genetically modified organisms. The peptide sequence is ATKAVCVLKG DGPVQGIINF EQKESNGPVK VWGSIKGLTE GLHGFHVHEF GDNTAGCTSA GPHFNPLSRK HGGPKDEERH VGDLGNVTAD KDGVADVSIE DSVISLSGDH CIIGRTLVVH EKADDLGKGG NEESTKTGNA GSRLACGVIG IAQ, with a disulfide bridge between cysteine residues at positions 57 and 146 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. The peptide is then purified through a series of chromatographic techniques to achieve the desired purity and activity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Ledismase primarily undergoes oxidation and reduction reactions due to its active oxygen scavenging properties. It can also participate in substitution reactions involving its amino acid residues.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol or β-mercaptoethanol.

Substitution: Amino acid residues in this compound can be substituted using specific reagents that target peptide bonds.

Major Products

The major products of these reactions include oxidized or reduced forms of this compound, as well as modified peptides with substituted amino acid residues.

Wissenschaftliche Forschungsanwendungen

Ledismase has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes involving oxidative stress and its potential as an antioxidant.

Medicine: Explored for its therapeutic potential in conditions related to oxidative stress and inflammation.

Wirkmechanismus

Ledismase exerts its effects primarily through its active oxygen scavenging properties. It targets reactive oxygen species (ROS) and neutralizes them, thereby reducing oxidative stress in biological systems. The molecular pathways involved include the interaction with ROS and the subsequent reduction of oxidative damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Superoxide Dismutase (SOD): Another enzyme with antioxidant properties that catalyzes the dismutation of superoxide radicals.

Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

Glutathione Peroxidase: An enzyme that reduces hydrogen peroxide and organic hydroperoxides using glutathione.

Uniqueness

Ledismase is unique due to its specific peptide sequence and the presence of a disulfide bridge, which contributes to its stability and activity. Unlike other antioxidant enzymes, this compound is a synthetic peptide with customizable properties, making it a versatile tool for research and industrial applications .

Eigenschaften

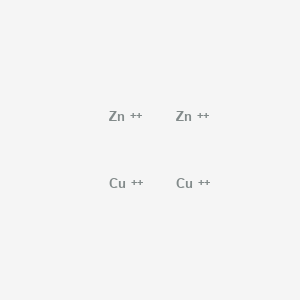

IUPAC Name |

dicopper;dizinc |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.2Zn/q4*+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASYFLCWHMPGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu+2].[Cu+2].[Zn+2].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2Zn2+8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149394-67-2 |

Source

|

| Record name | Ledismase [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)

![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)

![2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine](/img/structure/B582718.png)

![Sodium;7-[[2-(carbamoylamino)-4-[[4-[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B582725.png)